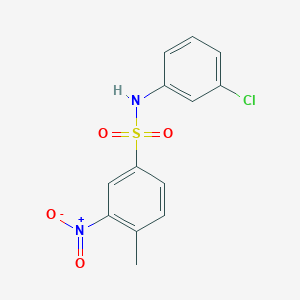

N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide or CMNB, is a sulfonamide compound that has been widely used in scientific research. CMNB has been investigated for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .

Mode of Action

CCCP, a compound structurally similar to N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide, acts as a chemical inhibitor of oxidative phosphorylation. It is a nitrile, hydrazone, and protonophore

Biochemical Pathways

Similar compounds like cccp are known to cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Result of Action

Cccp, a compound with a similar structure, is known to cause the gradual destruction of living cells and death of the organism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the primary method to control sprouting in storage is with postharvest applications of isopropyl N-(3-chlorophenyl) carbamate (chlorpropham; CIPC). CIPC inhibits sprout development by interfering with cell division . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-5-6-12(8-13(9)16(17)18)21(19,20)15-11-4-2-3-10(14)7-11/h2-8,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSBLENPNWHXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)

![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)

![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)

![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)

![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)

![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)

![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)